molecular formula C17H13ClN4O4S B3640107 4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B3640107
M. Wt: 404.8 g/mol
InChI Key: LGMGOARUUJWCBK-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,3,4-thiadiazole ring, a nitrobenzamide moiety, and a 4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 4-methoxybenzyl group: This step involves the alkylation of the thiadiazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Nitration of the benzamide moiety: The nitration of the benzamide moiety can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide).

    Reduction Reactions: Reducing agents (hydrogen gas, metal hydrides), catalysts (palladium on carbon).

    Oxidation Reactions: Oxidizing agents (potassium permanganate), solvents (water, acetone).

Major Products Formed

    Substitution Reactions: Formation of substituted thiadiazole derivatives.

    Reduction Reactions: Formation of amino derivatives.

    Oxidation Reactions: Formation of hydroxyl derivatives.

Scientific Research Applications

4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Pathways: Affecting signaling pathways that regulate cell growth, proliferation, and apoptosis.

Comparison with Similar Compounds

4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can be compared with other similar compounds, such as:

    2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamide: Similar structure but with a different position of the chloro and nitro groups.

    4-chloro-N-(4-methoxybenzyl)-3-nitrobenzamide: Lacks the thiadiazole ring, making it less complex.

    5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide: Lacks the chloro group, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O4S/c1-26-12-5-2-10(3-6-12)8-15-20-21-17(27-15)19-16(23)11-4-7-13(18)14(9-11)22(24)25/h2-7,9H,8H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMGOARUUJWCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Reactant of Route 3
4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

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